molecular formula C12H16S B14255573 Thiophene, 2-(1-octynyl)- CAS No. 391669-53-7

Thiophene, 2-(1-octynyl)-

Cat. No.: B14255573
CAS No.: 391669-53-7
M. Wt: 192.32 g/mol
InChI Key: YOUHYDPDOBFDCD-UHFFFAOYSA-N
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Description

Thiophene, 2-(1-octynyl)- is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The compound Thiophene, 2-(1-octynyl)- is characterized by the presence of an octynyl group attached to the second position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 2-(1-octynyl)- can be achieved through several methods. One common approach involves the reaction of thiophene with 1-octyne in the presence of a suitable catalyst. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of Thiophene, 2-(1-octynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(1-octynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triple bond in the octynyl group to a double or single bond.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Thiophene, 2-(1-octynyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of Thiophene, 2-(1-octynyl)- involves its interaction with molecular targets through its functional groups. The thiophene ring can participate in π-π interactions, while the octynyl group can undergo various chemical modifications. These interactions and modifications can influence the compound’s biological activity and its ability to interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound without the octynyl group.

    2-Methylthiophene: A similar compound with a methyl group instead of an octynyl group.

    2-Phenylthiophene: A compound with a phenyl group at the 2-position.

Uniqueness

Thiophene, 2-(1-octynyl)- is unique due to the presence of the octynyl group, which imparts distinct chemical properties and reactivity. The long alkynyl chain can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

391669-53-7

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

2-oct-1-ynylthiophene

InChI

InChI=1S/C12H16S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-6H2,1H3

InChI Key

YOUHYDPDOBFDCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=CS1

Origin of Product

United States

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